molecular formula C21H26N2O3S B3982980 4-methyl-N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

4-methyl-N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

Cat. No.: B3982980
M. Wt: 386.5 g/mol
InChI Key: AGZKKDQXRGGNSW-UHFFFAOYSA-N
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Description

4-methyl-N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of toluene to form 4-methylbenzenesulfonyl chloride.

    Introduction of the Pyrrolidinone Group: The next step involves the reaction of 4-methylbenzenesulfonyl chloride with 2-pyrrolidinone in the presence of a base such as triethylamine.

    Addition of the Methylphenylmethyl Group: The final step involves the alkylation of the intermediate product with 4-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-methyl-N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-methylbenzenesulfonamide: A simpler sulfonamide with similar antimicrobial properties.

    N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide: Lacks the methylphenylmethyl group but shares similar chemical reactivity.

    4-methyl-N-(4-methylphenyl)benzenesulfonamide: Similar structure but without the pyrrolidinone group.

Uniqueness

4-methyl-N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is unique due to its combination of functional groups, which confer enhanced chemical stability and biological activity. The presence of the pyrrolidinone group, in particular, allows for additional interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-methyl-N-[(4-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-17-5-9-19(10-6-17)15-23(16-21(24)22-13-3-4-14-22)27(25,26)20-11-7-18(2)8-12-20/h5-12H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZKKDQXRGGNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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